3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one
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Overview
Description
3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one is a synthetic organic compound with the molecular formula C29H37NO It is characterized by the presence of two tert-butyl-benzylidene groups attached to a piperidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one typically involves the reaction of 4-tert-butylbenzaldehyde with 1-ethyl-4-piperidone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It may be investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone
- 3,5-Bis-(4-tert-butylbenzylidene)-1-methyl-4-piperidinone
Uniqueness
3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one is unique due to its specific structural features, such as the presence of two tert-butyl-benzylidene groups and an ethyl-substituted piperidinone core. These structural elements contribute to its distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C29H37NO |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-ethylpiperidin-4-one |
InChI |
InChI=1S/C29H37NO/c1-8-30-19-23(17-21-9-13-25(14-10-21)28(2,3)4)27(31)24(20-30)18-22-11-15-26(16-12-22)29(5,6)7/h9-18H,8,19-20H2,1-7H3/b23-17+,24-18+ |
InChI Key |
GTMASLQXBKMFQK-GJHDBBOXSA-N |
Isomeric SMILES |
CCN1C/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/C1 |
Canonical SMILES |
CCN1CC(=CC2=CC=C(C=C2)C(C)(C)C)C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)C1 |
Origin of Product |
United States |
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